molecular formula C19H35NSn B6243353 5-ethyl-2-(tributylstannyl)pyridine CAS No. 1092938-83-4

5-ethyl-2-(tributylstannyl)pyridine

Cat. No. B6243353
CAS RN: 1092938-83-4
M. Wt: 396.2
InChI Key:
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Description

5-ethyl-2-(tributylstannyl)pyridine (5-ETBP) is a heterocyclic compound that has been studied for its numerous applications in various fields. It is a derivative of pyridine, a basic nitrogen-containing heterocyclic compound, and is composed of a five-membered ring containing two carbon atoms, two nitrogen atoms, and one tin atom. 5-ETBP has been found to be useful in a wide range of scientific research applications and has become increasingly popular in recent years.

Scientific Research Applications

5-ethyl-2-(tributylstannyl)pyridine has been found to be useful in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other heterocyclic compounds. 5-ethyl-2-(tributylstannyl)pyridine has also been used as a catalyst in a number of reactions, including the hydrolysis of esters, the synthesis of cyclic carbonates, and the synthesis of amines. Additionally, 5-ethyl-2-(tributylstannyl)pyridine has been used in the synthesis of polymers and has been found to be useful in the preparation of antibody-drug conjugates.

Mechanism of Action

The mechanism of action of 5-ethyl-2-(tributylstannyl)pyridine is not yet fully understood. However, it is believed that 5-ethyl-2-(tributylstannyl)pyridine acts as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. This Lewis acidity of 5-ethyl-2-(tributylstannyl)pyridine is believed to be responsible for its ability to act as a catalyst in a variety of reactions. Additionally, 5-ethyl-2-(tributylstannyl)pyridine is believed to act as an electron-withdrawing group, which can be useful in certain types of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-2-(tributylstannyl)pyridine are not yet fully understood. However, it has been found to be relatively non-toxic in laboratory animals and has been found to be non-mutagenic. Additionally, 5-ethyl-2-(tributylstannyl)pyridine has been found to be relatively non-irritating to the skin and eyes and has been found to be non-sensitizing.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-ethyl-2-(tributylstannyl)pyridine in laboratory experiments is its high efficiency and low toxicity. 5-ethyl-2-(tributylstannyl)pyridine is highly efficient in a wide range of reactions and has been found to be relatively non-toxic in laboratory animals. Additionally, 5-ethyl-2-(tributylstannyl)pyridine is relatively non-irritating to the skin and eyes and has been found to be non-sensitizing. However, 5-ethyl-2-(tributylstannyl)pyridine is sensitive to moisture and light and should be stored in a cool, dark, and dry place in order to maintain its efficacy.

Future Directions

Given the numerous applications of 5-ethyl-2-(tributylstannyl)pyridine, there are many possible future directions for research. One possible direction is to further explore the mechanism of action of 5-ethyl-2-(tributylstannyl)pyridine and to develop new methods for its synthesis. Additionally, further research could be conducted on the biochemical and physiological effects of 5-ethyl-2-(tributylstannyl)pyridine, as well as its potential uses in the synthesis of pharmaceuticals, pesticides, and other heterocyclic compounds. Additionally, further research could be conducted on the use of 5-ethyl-2-(tributylstannyl)pyridine as a catalyst in a variety of reactions. Finally, further research could be conducted on the use of 5-ethyl-2-(tributylstannyl)pyridine in the preparation of antibody-drug conjugates.

Synthesis Methods

The synthesis of 5-ethyl-2-(tributylstannyl)pyridine can be achieved via a number of methods. One of the most common methods involves the reaction of pyridine with tributylstannyl chloride in the presence of a base such as triethylamine. This reaction proceeds at room temperature and is highly efficient, producing 5-ethyl-2-(tributylstannyl)pyridine in high yields. Other methods for the synthesis of 5-ethyl-2-(tributylstannyl)pyridine include the use of palladium-catalyzed cross-coupling reactions and the reaction of pyridine with tributylstannyl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-ethyl-2-(tributylstannyl)pyridine can be achieved through a two-step process involving the synthesis of 5-ethyl-2-bromopyridine followed by the reaction of the bromopyridine with tributyltin hydride.", "Starting Materials": [ "2-Pyridinecarboxylic acid", "Ethyl bromide", "Triethylamine", "Tributyltin hydride", "Sodium iodide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 5-ethyl-2-bromopyridine", "a. Dissolve 2-pyridinecarboxylic acid (10 g) in ethyl bromide (20 mL) and triethylamine (10 mL) in a round-bottom flask.", "b. Heat the mixture at 80°C for 24 hours under reflux.", "c. Cool the reaction mixture to room temperature and add water (50 mL).", "d. Extract the product with diethyl ether (3 x 50 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 5-ethyl-2-bromopyridine as a yellow solid.", "Step 2: Reaction of 5-ethyl-2-bromopyridine with tributyltin hydride", "a. Dissolve 5-ethyl-2-bromopyridine (5 g) and tributyltin hydride (10 mL) in diethyl ether (50 mL) in a round-bottom flask.", "b. Add a catalytic amount of sodium iodide to the reaction mixture.", "c. Heat the mixture at 80°C for 24 hours under reflux.", "d. Cool the reaction mixture to room temperature and filter off the precipitated sodium iodide.", "e. Evaporate the solvent under reduced pressure to obtain 5-ethyl-2-(tributylstannyl)pyridine as a yellow solid." ] }

CAS RN

1092938-83-4

Product Name

5-ethyl-2-(tributylstannyl)pyridine

Molecular Formula

C19H35NSn

Molecular Weight

396.2

Purity

95

Origin of Product

United States

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